N-tert-butyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide is a complex organic compound with a unique structure that includes a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in DMF for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, through its phthalazinone moiety. This interaction could modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-methylpiperid-3-one: Shares the tert-butyl group but differs in the core structure.
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate: Contains a similar tert-butyl group but has a different functional group arrangement.
Uniqueness
N-tert-butyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide is unique due to its combination of a phthalazinone core with a phenoxyacetamide group. This structure provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-(3-methyl-4-oxophthalazin-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)22-18(25)13-27-15-11-9-14(10-12-15)19-16-7-5-6-8-17(16)20(26)24(4)23-19/h5-12H,13H2,1-4H3,(H,22,25) |
InChI Key |
KVMDHKJDNOCHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.